5-chloro-2-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
“5-chloro-2-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” is an organic compound . It has been reported as an intermediate in the synthesis of certain drugs .
Molecular Structure Analysis
The molecular structure of this compound is complex. It has been used in the study of the Jak3 Kinase Domain, where it was found to bind covalently .Scientific Research Applications
Synthesis and Neuroleptic Activity
A study focused on synthesizing a series of benzamides, including derivatives structurally related to the specified compound, to evaluate their potential neuroleptic (antipsychotic) activities. These compounds were assessed for their ability to inhibit stereotyped behavior induced by apomorphine in rats. The research found a significant correlation between the structural features of these benzamides and their neuroleptic activity, suggesting their potential use in treating psychosis with fewer side effects compared to traditional medications (Iwanami et al., 1981).
Serotonin 4 Receptor Agonism for Gastrointestinal Motility
Another area of research involves the design and synthesis of benzamide derivatives as potent serotonin 4 (5-HT4) receptor agonists. These compounds, including variations of the specified chemical, were tested for their ability to contract the isolated guinea-pig ascending colon, highlighting their potential to improve gastrointestinal motility. The research indicates the promise of such compounds in enhancing oral bioavailability and gastrointestinal motility, with specific compounds showing superiority in pharmacological profiles (Sonda et al., 2003; Sonda et al., 2004).
Analytical and Quantitative Studies
Quantitative analysis of compounds structurally similar to the specified chemical has been conducted to develop and validate bioanalytical methods. These studies are crucial for pharmacokinetic evaluations, enabling the quantification of such compounds in biological matrices, which is essential for further drug development and therapeutic application research (Zalavadia, 2016).
Antioxidant Activity
Research into derivatives of the specified chemical compound has also explored their antioxidant activities. These studies synthesized a range of compounds to evaluate their ability to scavenge free radicals and reduce oxidative stress, with some compounds showing potent antioxidant activities comparable or superior to known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Fluorescence Enhancement and Probing Applications
The compound and its analogs have been studied for their potential to enhance the fluorescence of lanthanides, such as erbium (Er), which can be leveraged for developing sensitive fluorimetric probes. This research underscores the versatility of the compound in biochemical and analytical applications beyond its pharmacological potential (Faridbod et al., 2009).
Mechanism of Action
Target of Action
It’s worth noting that many indole derivatives, which share a similar structure to this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to interact with their targets in a variety of ways, leading to a broad spectrum of biological activities .
Biochemical Pathways
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
The broad range of biological activities associated with indole derivatives suggests that they can have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-24-16-8-7-12(19)10-15(16)18(23)20-13-4-2-5-14(11-13)21-9-3-6-17(21)22/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGROKIZTYESOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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